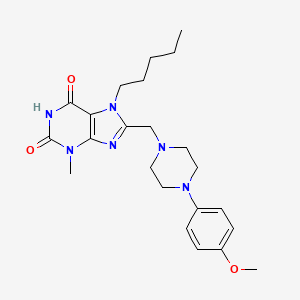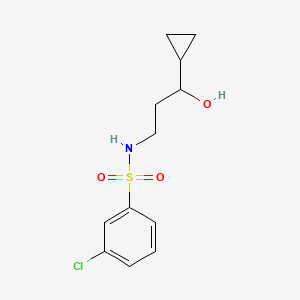
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. CPB belongs to the class of sulfonamide compounds and has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Benzenesulfonamide derivatives have been explored for their unique chemical properties and synthesis routes. For example, the synthesis of 2-chloro-2-imidoylaziridines via aza-Darzens-type reaction showcases the chemical versatility of benzenesulfonamides in generating novel azaheterocyclic rings, which are scarcely reported in the literature (Giubellina et al., 2006). These chemical explorations provide a foundation for further research into unique derivatives, including 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide.
Anticancer and Antiproliferative Activities
Several benzenesulfonamide derivatives have shown promise in anticancer research. Notably, compounds like N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been identified as nonsteroidal progesterone receptor antagonists, with implications for treating diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016). Additionally, novel azetidin-2-ones and benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been evaluated for their antifungal and anti-HIV activities, respectively, highlighting the therapeutic potential of benzenesulfonamide derivatives in infectious disease research (Gupta & Halve, 2015; Zareef et al., 2007).
Molecular Structure Studies
Research into the molecular structures of benzenesulfonamide derivatives, such as 3-amino-4-hydroxy benzenesulfonamide, provides insights into their tautomeric behaviors and acid-base equilibriums. These studies are crucial for understanding the chemical characteristics and reactivity of these compounds, potentially including this compound (Kovalchukova et al., 2013).
Inhibition of Cellular Processes
The design and synthesis of benzenesulfonamide derivatives have led to the identification of potent inhibitors of cellular processes. For instance, N-(7-indazolyl)benzenesulfonamide derivatives have been synthesized as cell cycle inhibitors, offering a new avenue for cancer treatment research (Bouissane et al., 2006). Such studies underscore the potential for benzenesulfonamide derivatives, including this compound, to contribute to the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-10-2-1-3-11(8-10)18(16,17)14-7-6-12(15)9-4-5-9/h1-3,8-9,12,14-15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFTOVSQAYNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)
![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)
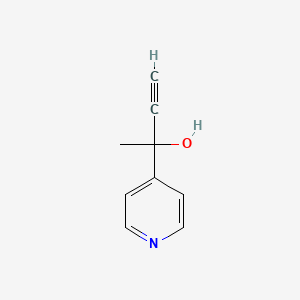
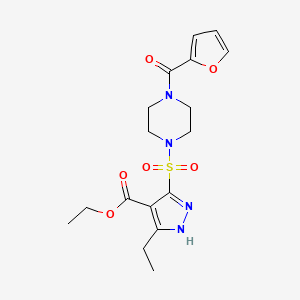
![4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid](/img/structure/B2625151.png)
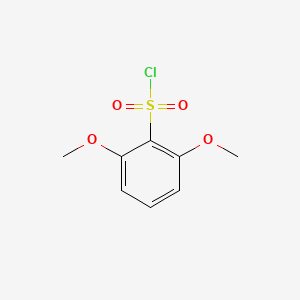
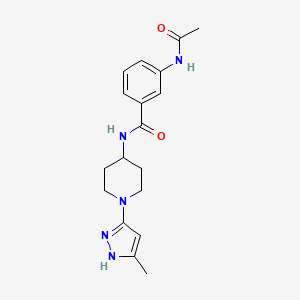
![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)
![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)
